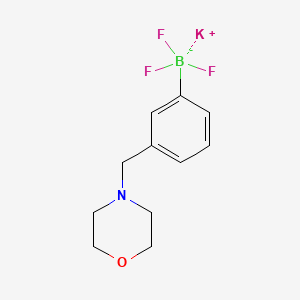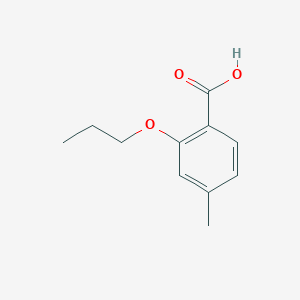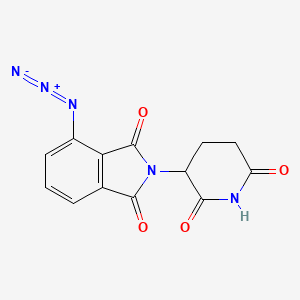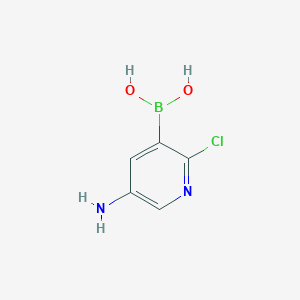![molecular formula C6H14ClN B13470312 rac-1-[(1R,2R)-2-methylcyclobutyl]methanamine hydrochloride](/img/structure/B13470312.png)
rac-1-[(1R,2R)-2-methylcyclobutyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-[(1R,2R)-2-methylcyclobutyl]methanamine hydrochloride: is a chemical compound that belongs to the class of cyclobutylamines. It is characterized by the presence of a cyclobutyl ring substituted with a methyl group and a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,2R)-2-methylcyclobutyl]methanamine hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents.
Attachment of the Methanamine Group: The methanamine group is attached through amination reactions, often using ammonia or amines as reagents.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanones, while reduction may produce cyclobutylamines.
Scientific Research Applications
Chemistry: rac-1-[(1R,2R)-2-methylcyclobutyl]methanamine hydrochloride is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of cyclobutylamines on cellular processes and enzyme activities.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-1-[(1R,2R)-2-methylcyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
- rac-1-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanamine hydrochloride
- rac-1-[(1R,2R)-2-(methoxymethyl)cyclopropyl]methanamine hydrochloride
- rac-1-[(1R,2S)-2-Methoxycyclobutyl]methanamine hydrochloride
Uniqueness: rac-1-[(1R,2R)-2-methylcyclobutyl]methanamine hydrochloride is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H14ClN |
|---|---|
Molecular Weight |
135.63 g/mol |
IUPAC Name |
[(1R,2R)-2-methylcyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-5-2-3-6(5)4-7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m1./s1 |
InChI Key |
QKPMKICAHLPCMI-IBTYICNHSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]1CN.Cl |
Canonical SMILES |
CC1CCC1CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide](/img/structure/B13470239.png)
![[5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13470246.png)
![methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13470258.png)

![[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid](/img/structure/B13470266.png)
![1-{Octahydropyrano[3,2-c]pyran-2-yl}methanamine hydrochloride](/img/structure/B13470273.png)

![rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13470281.png)
![7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride](/img/structure/B13470283.png)

![1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexan-2-amine hydrochloride](/img/structure/B13470302.png)


